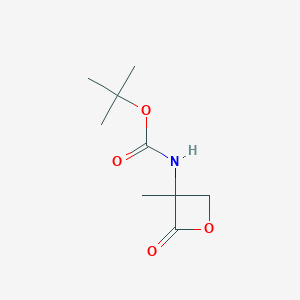
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is a heterocyclic building block used in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-2-oxooxetane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has a similar structure but contains an aminomethyl group instead of a methyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different heterocyclic core but shares the tert-butyl carbamate functional group
The uniqueness of this compound lies in its specific oxetane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
833484-34-7 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methyl-2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4)5-13-6(9)11/h5H2,1-4H3,(H,10,12) |
Clave InChI |
SNASESRBLYEBRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



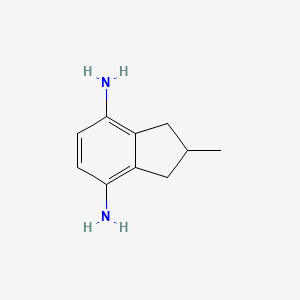
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
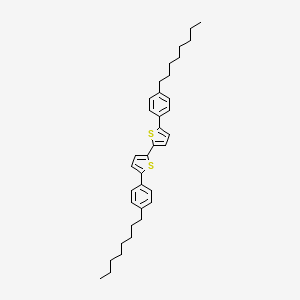
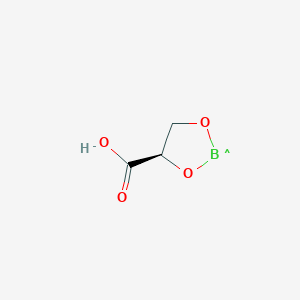
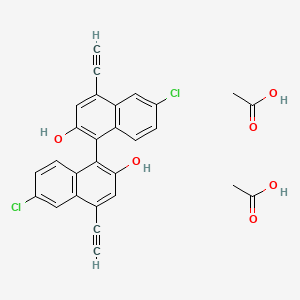
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)

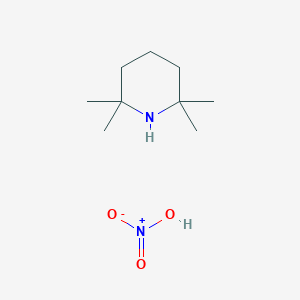
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
